2-(2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine
Overview
Description
2-(2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine is a useful research compound. Its molecular formula is C17H18FNO2S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.10422815 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Applications
Soluble Fluorinated Polyamides Incorporation : A study by Xiao-Ling Liu et al. (2013) discussed the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which included compounds related to the 2-(2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine framework. These polyamides exhibit high thermal stability, good mechanical properties, and low dielectric constants, making them suitable for electronic applications (Liu et al., 2013).
Iridium(III) Complexes for Photoluminescence : Research by E. Constable et al. (2014) introduced green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands, showcasing the potential of incorporating sulfone-functionalized ligands for developing high-efficiency photoluminescent materials (Constable et al., 2014).
Copper-mediated Fluoroalkylation : A pivotal study by Yanchuan Zhao et al. (2012) highlighted the multifunctional role of the (2-pyridyl)sulfonyl group in the preparation of diverse fluorinated products, emphasizing the compound's significance in facilitating copper-mediated cross-coupling reactions and further transformations, which are crucial for accessing a wide range of fluorinated compounds (Zhao et al., 2012).
Highly Enantioselective Aldol Reactions : The use of fluorous (S) pyrrolidine sulfonamide for catalyzing highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water was explored by L. Zu et al. (2008). This research demonstrates the compound's utility in organic synthesis, especially in promoting enantioselective reactions and simplifying catalyst recovery (Zu et al., 2008).
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-8-10-14(11-9-13)22(20,21)19-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11,17H,4,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMSTPZAGKIQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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